

m-PEG13-Hydrazide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *m*-PEG13-Hydrazide

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Introduction

m-PEG13-Hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development. Its structure features a methoxy-terminated PEG chain of 13 ethylene glycol units, providing hydrophilicity and a defined spacer length, and a terminal hydrazide group. This hydrazide moiety allows for the specific and efficient formation of hydrazone bonds with aldehydes and ketones, a key reaction in the construction of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The pH-sensitive nature of the hydrazone linkage further expands its utility in designing stimuli-responsive drug delivery systems that can selectively release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes[4][5].

This technical guide provides a comprehensive overview of **m-PEG13-Hydrazide**, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of relevant chemical pathways and workflows.

Core Properties and Data

The following tables summarize the key quantitative data for **m-PEG13-Hydrazide** and the stability of the resulting hydrazone linkage.

Property	Value	Source
Chemical Formula	C28H58N2O14	
Molecular Weight	646.77 g/mol	
Appearance	Colorless oil to white solid	
Solubility	Soluble in Water, DMF, DCM, THF, DMSO	

Table 1: Physicochemical Properties of **m-PEG13-Hydrazide**

Hydrazone Type	pH	Half-life (t _{1/2})	Stability Profile
Aliphatic Aldehyde Conjugate	7.4	20 - 150 minutes	Reasonably stable at physiological pH
Aliphatic Aldehyde Conjugate	5.5	< 2 minutes	Highly sensitive to mildly acidic conditions
Aromatic Aldehyde Conjugate	7.4	> 72 hours	Highly stable
Aromatic Aldehyde Conjugate	5.5	> 48 hours	Highly stable

Table 2: pH-Dependent Stability of Hydrazone Bonds Derived from PEG-Hydrazide Conjugates

Experimental Protocols

Protocol 1: General Procedure for Conjugation of **m-PEG13-Hydrazide** to an Aldehyde-Containing Molecule

This protocol outlines the fundamental steps for forming a hydrazone linkage between **m-PEG13-Hydrazide** and a molecule containing an aldehyde group.

Materials:

- **m-PEG13-Hydrazide**

- Aldehyde-containing molecule (e.g., a protein with oxidized carbohydrates, a small molecule drug)
- Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5-5.5
- Aniline (optional, as a catalyst)
- Quenching solution (e.g., excess small-molecule aldehyde or hydrazide)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:
 - Dissolve the aldehyde-containing molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).
 - Dissolve **m-PEG13-Hydrazide** in the conjugation buffer to achieve a 1.5 to 50-fold molar excess relative to the aldehyde-containing molecule. The optimal ratio should be determined empirically.
- Conjugation Reaction:
 - Add the **m-PEG13-Hydrazide** solution to the solution of the aldehyde-containing molecule.
 - If using a catalyst, add aniline to a final concentration of 10-20 mM. Aniline can significantly increase the reaction rate.
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Reaction progress can be monitored by techniques such as HPLC or LC-MS.
- Reaction Quenching (Optional):

- To terminate the reaction, add a quenching solution to consume any unreacted hydrazide or aldehyde groups.
- Purification:
 - Remove unreacted **m-PEG13-Hydrazide** and other small molecules using a suitable purification method. For protein conjugates, size-exclusion chromatography or dialysis are commonly employed.
- Characterization:
 - Confirm the successful conjugation and purity of the product using analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Synthesis of a PROTAC using m-PEG13-Hydrazide as a Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule where **m-PEG13-Hydrazide** connects a target protein ligand and an E3 ligase ligand. This example assumes one ligand contains a carboxylic acid and the other an aldehyde.

Materials:

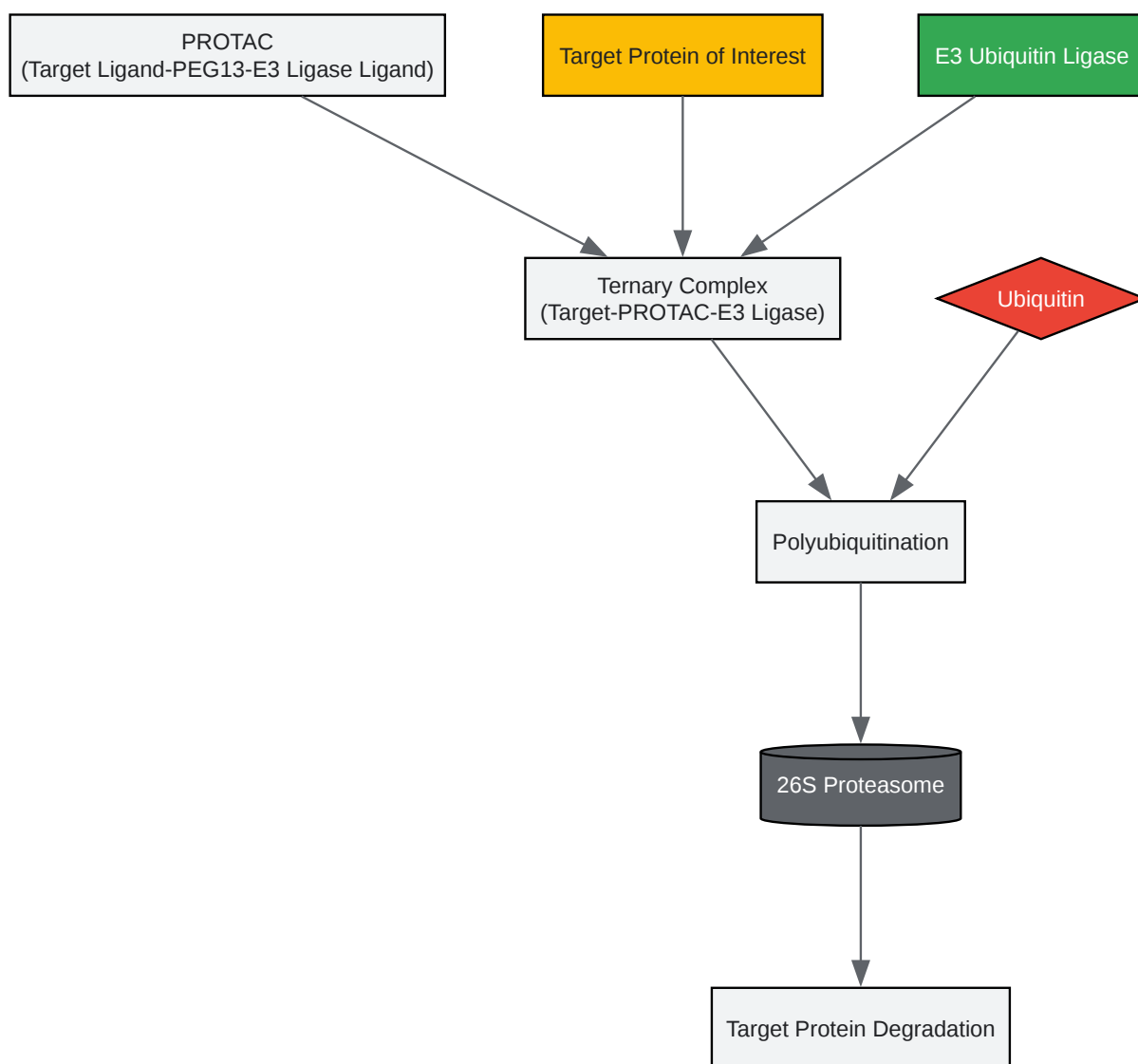
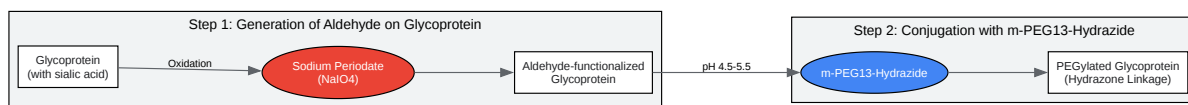
- Target protein ligand with a carboxylic acid functional group
- E3 ligase ligand with an aldehyde functional group
- **m-PEG13-Hydrazide**
- Amide coupling reagents (e.g., HATU, HOBt, EDC)
- Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Conjugation buffer (as in Protocol 1)
- Purification system (e.g., HPLC)

Procedure:

- Step 1: Amide Coupling of Target Ligand to **m-PEG13-Hydrazide**
 - Dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF.
 - Add amide coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 - Add **m-PEG13-Hydrazide** (typically 1.1-1.5 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the intermediate conjugate (Target Ligand-PEG13-Hydrazide) by preparative HPLC.
- Step 2: Hydrazone Formation with E3 Ligase Ligand
 - Dissolve the purified Target Ligand-PEG13-Hydrazide intermediate in the conjugation buffer (pH 4.5-5.5).
 - Dissolve the aldehyde-functionalized E3 ligase ligand in the same buffer.
 - Mix the two solutions and incubate at room temperature for 2-4 hours.
 - Monitor the formation of the final PROTAC molecule by LC-MS.
- Step 3: Purification and Characterization
 - Purify the final PROTAC conjugate using preparative HPLC.
 - Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving **m-PEG13-Hydrazide**.





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